5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide
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Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a chlorophenoxy group, and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable leaving group on the furan ring.
Attachment of the fluoro-methylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide
- 5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-4-methylphenyl)furan-2-carboxamide
Uniqueness
5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15ClFNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClFNO3/c1-12-6-8-15(21)16(10-12)22-19(23)18-9-7-13(25-18)11-24-17-5-3-2-4-14(17)20/h2-10H,11H2,1H3,(H,22,23) |
InChI Key |
VGVKKNROEWCSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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